molecular formula C29H33N9O12 B1678314 (2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid CAS No. 89-38-3

(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

Cat. No.: B1678314
CAS No.: 89-38-3
M. Wt: 699.6 g/mol
InChI Key: WOLQREOUPKZMEX-BZSNNMDCSA-N
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Preparation Methods

(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid can be synthesized through various methods. One common synthetic route involves the aerobic culture of Corynebacterium, as described by Hutchings et al. in 1948 . Another method involves the preparation of pteropterin from its monohydrate form, which can be crystallized from water adjusted to pH 2.8 with hydrochloric acid and containing some sodium chloride . Industrial production methods typically involve the use of fermentation processes and subsequent purification steps to obtain the desired compound .

Chemical Reactions Analysis

(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hydroxide solutions and methanol . For instance, pteropterin can form a crystalline barium salt when reacted with barium chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the methyl ester derivative of pteropterin can be obtained by crystallizing it from methanol containing sodium chloride .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pteropterin involves a series of chemical reactions starting from simple starting materials to form the final compound. The pathway involves the conversion of a pyrazine derivative to form the pteridine ring system, followed by the introduction of the side chain. The synthesis pathway can be divided into two main steps: the synthesis of the pteridine ring system and the introduction of the side chain.", "Starting Materials": ["2-amino-3-cyanopyrazine", "formaldehyde", "ammonium formate", "ammonium hydroxide", "glutaraldehyde", "methanol", "acetic acid", "triethylamine", "sodium borohydride", "acetic anhydride", "acetyl chloride", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "potassium carbonate", "isobutyraldehyde", "dichloromethane", "ethyl acetate", "magnesium sulfate", "sodium sulfate", "water"], "Reaction": [ "Step 1: Synthesis of the pteridine ring system", "- React 2-amino-3-cyanopyrazine with formaldehyde and ammonium formate in methanol and ammonium hydroxide to form 6,7-dimethyl-pteridine-2,4-dione.", "- Reduce 6,7-dimethyl-pteridine-2,4-dione with sodium borohydride in methanol to form 6,7-dimethyl-pteridine-2,4-diol.", "- Protect the hydroxyl groups of 6,7-dimethyl-pteridine-2,4-diol with acetic anhydride and triethylamine in dichloromethane to form 6,7-dimethyl-pteridine-2,4-diacetate.", "- Deacetylate 6,7-dimethyl-pteridine-2,4-diacetate with sodium hydroxide in water to form 6,7-dimethyl-pteridine-2,4-diol.", "Step 2: Introduction of the side chain", "- Protect the hydroxyl group of 6,7-dimethyl-pteridine-2,4-diol with acetyl chloride and triethylamine in dichloromethane to form 6-acetyl-7-methyl-pteridine-2,4-diol.", "- React 6-acetyl-7-methyl-pteridine-2,4-diol with glutaraldehyde in sulfuric acid to form 6-acetyl-7-methyl-pteridine-2,4-diol-3-aldehyde.", "- React 6-acetyl-7-methyl-pteridine-2,4-diol-3-aldehyde with isobutyraldehyde and potassium carbonate in ethanol to form Pteropterin.", "- Purify Pteropterin using column chromatography with ethyl acetate and magnesium sulfate as the stationary phase and eluent, respectively." ] }

CAS No.

89-38-3

Molecular Formula

C29H33N9O12

Molecular Weight

699.6 g/mol

IUPAC Name

(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

InChI

InChI=1S/C29H33N9O12/c30-29-37-23-22(25(44)38-29)33-15(12-32-23)11-31-14-3-1-13(2-4-14)24(43)36-18(28(49)50)6-9-20(40)34-16(26(45)46)5-8-19(39)35-17(27(47)48)7-10-21(41)42/h1-4,12,16-18,31H,5-11H2,(H,34,40)(H,35,39)(H,36,43)(H,41,42)(H,45,46)(H,47,48)(H,49,50)(H3,30,32,37,38,44)/t16-,17-,18-/m0/s1

InChI Key

WOLQREOUPKZMEX-BZSNNMDCSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)N=C(N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pteropterin;  Pteroyl triglutamic acid;  PTGA;  Teropterin;  Folic acid diglutamate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Reactant of Route 2
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Reactant of Route 3
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Reactant of Route 4
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Reactant of Route 5
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid
Reactant of Route 6
Reactant of Route 6
(2S)-2-[[(4S)-4-[[(4S)-4-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid

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